3-(4-Bromophenyl)-1-(4-ethenylphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromophenyl)-1-(4-ethenylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a bromine atom on one phenyl ring and an ethenyl group on the other, making it a unique derivative of chalcones.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-1-(4-ethenylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromoacetophenone and 4-vinylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts such as phase-transfer catalysts can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-1-(4-ethenylphenyl)prop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Epoxides, diols.
Reduction: Saturated ketones, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Bromophenyl)-1-(4-ethenylphenyl)prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-1-(4-ethenylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes and disruption of cellular processes, contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-1-(4-ethenylphenyl)prop-2-en-1-one
- 3-(4-Methylphenyl)-1-(4-ethenylphenyl)prop-2-en-1-one
- 3-(4-Fluorophenyl)-1-(4-ethenylphenyl)prop-2-en-1-one
Uniqueness
The presence of the bromine atom in 3-(4-Bromophenyl)-1-(4-ethenylphenyl)prop-2-en-1-one imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activities. Compared to its analogs with different substituents, this compound may exhibit distinct reactivity patterns and biological effects.
Properties
CAS No. |
54972-33-7 |
---|---|
Molecular Formula |
C17H13BrO |
Molecular Weight |
313.2 g/mol |
IUPAC Name |
3-(4-bromophenyl)-1-(4-ethenylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H13BrO/c1-2-13-3-8-15(9-4-13)17(19)12-7-14-5-10-16(18)11-6-14/h2-12H,1H2 |
InChI Key |
TVMAIFASRKEXSU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.